Home > Products > Screening Compounds P146890 > Furan propyl antagonist
Furan propyl antagonist -

Furan propyl antagonist

Catalog Number: EVT-10906990
CAS Number:
Molecular Formula: C32H35NO3
Molecular Weight: 481.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Furan propyl antagonist is a compound that belongs to the class of furan derivatives, which are characterized by a five-membered aromatic ring containing four carbon atoms and one oxygen atom. Furan itself is a colorless, flammable liquid with a strong odor, known for its volatility and solubility in organic solvents. The term "furan propyl antagonist" suggests a specific structural modification of furan, likely involving a propyl group that alters its biological activity, potentially as an antagonist in various biochemical pathways.

Source

Furan derivatives are often synthesized from natural sources or through chemical processes. Furan can be derived from furfural, which is produced from the hydrolysis of agricultural byproducts rich in pentose sugars. Additionally, furan derivatives have been isolated from various plants and fruits, indicating their widespread occurrence in nature .

Classification

Furan propyl antagonist is classified under heterocyclic compounds due to its cyclic structure containing both carbon and oxygen atoms. It may also be categorized based on its biological activity, particularly if it exhibits antagonistic properties against specific receptors or enzymes within the body.

Synthesis Analysis

Methods

The synthesis of furan derivatives, including furan propyl antagonists, can be achieved through several methods:

  • Feist–Benary Synthesis: This method involves the alkylation of 1,3-diketones with α-bromoketones followed by dehydration to form furans .
  • Paal–Knorr Synthesis: This traditional route utilizes 1,4-diketones and phosphorus pentoxide to yield furan compounds .
  • Acylation and Alkylation Reactions: More recent methods involve reacting 2,3-dicarboxylic anhydrides with acylating or alkylating reagents to produce substituted furans efficiently .

These methods typically yield high-purity products suitable for further applications in pharmaceuticals and specialty chemicals.

Technical Details

The efficiency of these synthesis methods can vary based on the starting materials and reaction conditions. For instance, the use of specific catalysts or solvents can enhance yields and minimize by-products. The recent advancements in synthetic techniques emphasize atom economy and environmental sustainability .

Molecular Structure Analysis

Data

The molecular formula for furan is C4H4OC_4H_4O, while the addition of a propyl group results in a new molecular formula that includes additional carbon and hydrogen atoms. The exact formula will depend on the position of substitution on the furan ring.

Chemical Reactions Analysis

Reactions

Furan derivatives participate in various chemical reactions due to their electrophilic nature:

  • Electrophilic Aromatic Substitution: Furan can undergo substitution reactions where electrophiles attack the aromatic ring.
  • Diels-Alder Reactions: Furan can act as a diene in cycloaddition reactions with dienophiles.
  • Oxidation Reactions: Furan can be oxidized to form more complex structures such as furoic acid or other functionalized derivatives .

Technical Details

The reactivity of furan derivatives can be influenced by substituents such as the propyl group, which may affect the electron density on the ring and alter reaction pathways.

Mechanism of Action

Process

The mechanism of action for furan propyl antagonists would depend on their specific target within biological systems. Generally, antagonists work by binding to receptors without activating them, thereby blocking the action of endogenous ligands.

Data

Research into similar compounds indicates that many furan derivatives exhibit significant biological activities, including anti-inflammatory and antimicrobial effects. These activities are often mediated through interactions with various receptors or enzymes involved in signaling pathways .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Colorless liquid
  • Boiling Point: Close to room temperature
  • Odor: Strong, ethereal
  • Solubility: Soluble in organic solvents; slightly soluble in water .

Chemical Properties

  • Flammability: Highly flammable
  • Toxicity: Known to be toxic and potentially carcinogenic .
  • Reactivity: Engages in electrophilic substitution and other reactions typical of aromatic compounds.

Relevant data regarding stability under various conditions should be assessed for practical applications.

Applications

Furan propyl antagonists have potential applications in:

  • Pharmaceuticals: As intermediates or active pharmaceutical ingredients due to their biological activity.
  • Material Science: In the production of polymers and specialty chemicals.
  • Biochemical Research: As tools for studying receptor interactions and cellular signaling pathways .
Introduction to Furan Propyl Antagonists in Pharmacological Research

Historical Evolution of Furan-Based Antagonists in Drug Discovery

The exploration of furan-containing compounds in pharmacology originated from natural product isolation studies in the mid-20th century. Early research identified furan rings in numerous bioactive plant derivatives exhibiting anti-inflammatory and antimicrobial properties [1] [4]. The 1980s marked a pivotal transition with the synthetic incorporation of alkyl chains into furan scaffolds to enhance membrane permeability and target affinity. Notably, cefuroxime (FDA-approved in 1983) utilized 2-acetylfuran as a synthetic intermediate, demonstrating furan's pharmaceutical utility beyond direct biological activity [1] [3].

The strategic addition of propyl chains emerged in the 2000s as researchers addressed limitations in earlier furan derivatives. Propyl-functionalized furans demonstrated superior metabolic stability compared to methyl or ethyl analogs while maintaining favorable log P values (2.5-4.0 range). This period witnessed the development of 5-phenylfuran derivatives with propyl linkers showing significant P-glycoprotein (P-gp) inhibition at nanomolar concentrations [6]. The historical progression underscores a shift from incidental natural product utilization to deliberate structural optimization:

Table 1: Key Milestones in Furan Propyl Antagonist Development

Time PeriodDevelopment PhaseRepresentative CompoundsPrimary Advancement
1970s-1980sNatural Product IsolationFuranocoumarins, BenzofuransIdentification of inherent anti-inflammatory activity
1990s-2000sSynthetic Modification2-Propylfuran carboxylatesEnhanced metabolic stability and bioavailability
2010s-PresentTargeted Antagonists5-Phenylfuran-propyl benzamides (e.g., Compound III-8)Specific P-glycoprotein inhibition with reversal factors >200 [6]

Contemporary research leverages computational chemistry to refine furan propyl antagonists, with structure-activity relationship (SAR) studies confirming that propyl chain positioning significantly impacts target specificity. Molecular docking analyses reveal that optimal chain length enables simultaneous engagement with hydrophobic transmembrane domains and polar receptor subpockets [6] [9].

Structural and Functional Significance of the Furan-Propyl Motif in Receptor Targeting

The furan-propyl motif exhibits three-dimensional characteristics essential for high-affinity antagonism. X-ray crystallography of lead compounds demonstrates that the oxygen atom within the furan ring forms critical hydrogen bonds with receptor residues (e.g., N130³·³⁷ and T182⁴·⁶⁰ in CCR6), while the propyl linker positions aromatic termini for π-π stacking within hydrophobic pockets [9]. This configuration disrupts receptor activation networks through allosteric mechanisms, as evidenced in CCR6 where furan propyl antagonists prevent conformational changes required for G-protein coupling [9].

Functional studies reveal two primary mechanisms:

  • Multidrug Resistance (MDR) Reversal: In MCF-7/ADR cancer cells, 2,5-disubstituted furan propyl derivatives (e.g., III-8) bind P-glycoprotein's transmembrane domains with Kd = 48nM, inhibiting doxorubicin efflux by >90% at 2μM concentrations. The propyl spacer enables simultaneous interaction with H-bond acceptors in the drug-binding pocket and hydrophobic regions in transmembrane helix 6 [6].
  • GPCR Modulation: Furan propyl antagonists adopt U-shaped conformations that sterically occlude orthosteric sites in chemokine receptors. Molecular dynamics simulations show the propyl chain enhances residence time >5-fold compared to non-alkylated furans by forming van der Waals contacts with leucine-rich motifs [9].

Table 2: Structural Features Governing Furan Propyl Antagonist Efficacy

Structural ElementMolecular InteractionsBiological ImpactValidated Through
Furan OxygenHydrogen bonding with Asn/Asp residuesAnchors compound to receptor extracellular interfaceSite-directed mutagenesis [9]
Propyl SpacerHydrophobic interactions with TM helicesForces open inactive conformations of target proteinsMolecular dynamics simulations [6]
Terminal Aromaticsπ-π stacking with Phe/Tyr residuesDisrupts endogenous agonist bindingRadioligand displacement assays [9]
Para-substitutionsElectron donation/withdrawal modulationFine-tunes binding affinity (ΔpIC50 = 0.8-1.2)Hammett analysis [6]

Structure-activity relationship (SAR) studies demonstrate that propyl chain length is optimal: shorter ethyl links reduce potency by 8-fold, while longer butyl chains increase log P undesirably (>5.0) without affinity gains. Ortho-substitutions on terminal phenyl rings induce steric clashes diminishing activity, whereas meta- and para-positioning maintains target engagement [6].

Scope and Therapeutic Relevance in Multidrug Resistance and Chronic Diseases

Furan propyl antagonists exhibit therapeutic promise across two key domains: oncology multidrug resistance (MDR) reversal and chronic inflammatory disease management. In MDR cancers, lead compound III-8 restores chemosensitivity in P-gp-overexpressing tumors, demonstrating in vivo reduction of tumor volume by 78% (p<0.001) when co-administered with doxorubicin in xenograft models [6]. This occurs through allosteric inhibition of P-gp's nucleotide-binding domains, reducing ATPase activity by >80% at 10μM concentrations and increasing intracellular chemotherapeutic accumulation 22-fold [6].

For chronic inflammatory conditions, furan propyl derivatives such as OXM1 suppress immune cell migration through CCR6 antagonism (IC50 = 14nM against CCL20-induced chemotaxis). This specificity derives from unique interactions with extracellular loops 2 and 3, disrupting chemokine-receptor recognition without affecting related receptors (CCR1-5,7-10) [4] [9]. The therapeutic scope extends to:

  • Autoimmune Disorders: Benzofuran propyl analogs inhibit neutrophil O2- generation (70% suppression at 10μM) and nitric oxide production by modulating MAPK pathways and PPAR-γ expression [4]
  • Neuroinflammation: Furan fatty acid derivatives demonstrate hydroxyl radical scavenging activity (k = 3.2 × 10⁹ M⁻¹s⁻¹), protecting neuronal cells from oxidative damage in Parkinson's models [4]
  • Microbial Resistance: Furanocoumarin propyl hybrids inhibit microbial efflux pumps, showing >16-fold potency enhancement against drug-resistant Staphylococcus aureus compared to natural precursors [10]

Table 3: Therapeutic Applications of Furan Propyl Antagonists

Therapeutic AreaMolecular TargetExemplary CompoundMechanistic ActionEfficacy Metrics
Oncology MDRP-glycoproteinIII-8Allosteric inhibition of drug effluxReversal factor: 228 at 2μM [6]
Psoriasis/IBDCCR6 ReceptorOXM1Disruption of CCL20 binding94% inhibition of T-cell migration at 100nM [9]
Chronic InflammationPPAR-γ/MAPK pathwaysXH-14 analogDownregulation of inflammatory mediators70% NO reduction at 10μM [4]
Antimicrobial AdjuvancyMicrobial efflux pumpsFuranocoumarin-propylCompetitive inhibition of transport proteinsMIC reduction 16-fold vs MRSA [10]

The furan propyl scaffold's adaptability enables targeting of diverse pathogenesis mechanisms: in atherosclerosis, derivatives suppress foam cell formation by inhibiting CD36 scavenger receptor expression; in pulmonary fibrosis, they block TGF-β1-mediated collagen deposition through Smad3 phosphorylation interference [4] [6]. Future development focuses on generating isoform-selective antagonists via structural variations of the propyl linker, including cyclopropyl integrations and chiral center introductions to enhance target specificity while maintaining the core furan-propyl pharmacophore [6] [9].

Properties

Product Name

Furan propyl antagonist

IUPAC Name

4-[5-phenyl-3-[4-(2-piperidin-1-ylethoxy)phenyl]-4-propylfuran-2-yl]phenol

Molecular Formula

C32H35NO3

Molecular Weight

481.6 g/mol

InChI

InChI=1S/C32H35NO3/c1-2-9-29-30(24-14-18-28(19-15-24)35-23-22-33-20-7-4-8-21-33)32(26-12-16-27(34)17-13-26)36-31(29)25-10-5-3-6-11-25/h3,5-6,10-19,34H,2,4,7-9,20-23H2,1H3

InChI Key

XQEDLCOWEGTPGK-UHFFFAOYSA-N

Canonical SMILES

CCCC1=C(OC(=C1C2=CC=C(C=C2)OCCN3CCCCC3)C4=CC=C(C=C4)O)C5=CC=CC=C5

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.